Methyl 4-[(carbamimidoylsulfanyl)methyl]-5-ethylfuran-2-carboxylate hydrochloride
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Overview
Description
Methyl 4-[(carbamimidoylsulfanyl)methyl]-5-ethylfuran-2-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring substituted with a carbamimidoylsulfanyl group and an ester functional group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(carbamimidoylsulfanyl)methyl]-5-ethylfuran-2-carboxylate hydrochloride typically involves multiple steps. One common method includes the esterification of 5-ethylfuran-2-carboxylic acid with methanol in the presence of a strong acid catalyst. This is followed by the introduction of the carbamimidoylsulfanyl group through a nucleophilic substitution reaction. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(carbamimidoylsulfanyl)methyl]-5-ethylfuran-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The carbamimidoylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(carbamimidoylsulfanyl)methyl]-5-ethylfuran-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-[(carbamimidoylsulfanyl)methyl]-5-ethylfuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The carbamimidoylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The furan ring may also interact with cellular components, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide: Similar structure but with a benzoate group instead of a furan ring.
Methyl 4-formylbenzoate: Contains a formyl group instead of a carbamimidoylsulfanyl group.
Uniqueness
Methyl 4-[(carbamimidoylsulfanyl)methyl]-5-ethylfuran-2-carboxylate hydrochloride is unique due to the presence of both a furan ring and a carbamimidoylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15ClN2O3S |
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Molecular Weight |
278.76 g/mol |
IUPAC Name |
methyl 4-(carbamimidoylsulfanylmethyl)-5-ethylfuran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H14N2O3S.ClH/c1-3-7-6(5-16-10(11)12)4-8(15-7)9(13)14-2;/h4H,3,5H2,1-2H3,(H3,11,12);1H |
InChI Key |
VWGAQOMZQFEVGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)OC)CSC(=N)N.Cl |
solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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